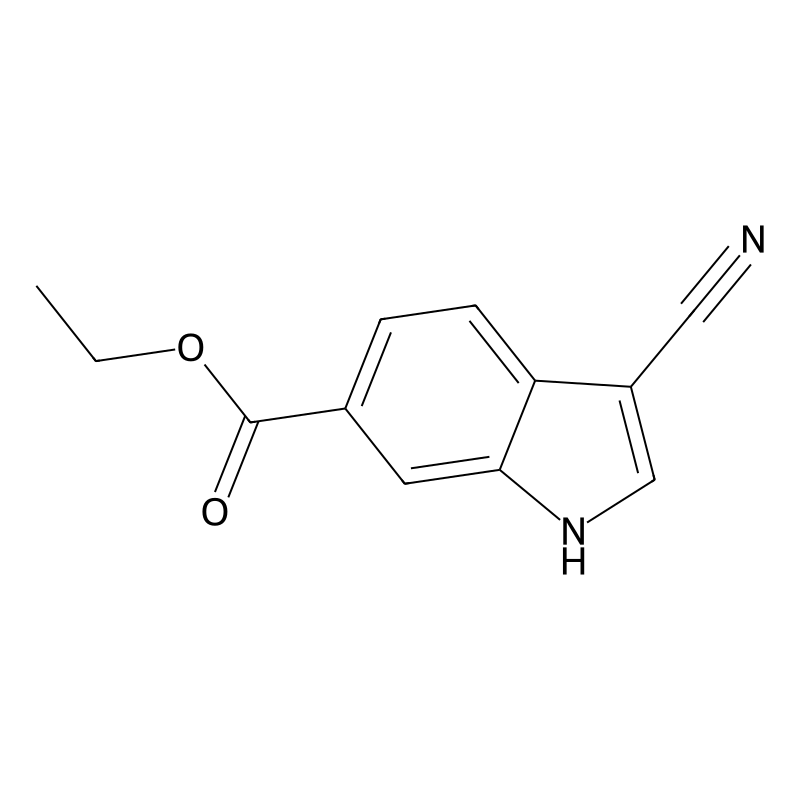ethyl 3-cyano-1H-indole-6-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Biological Potential of Indole Derivatives
Specific Scientific Field: This research is in the field of Pharmaceutical Sciences .
Summary of the Application: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity of Indole Derivatives
Specific Scientific Field: This research is in the field of Virology .
Summary of the Application: Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Results or Outcomes: In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Biological Activities of Indole
Specific Scientific Field: This research is in the field of Pharmacology .
Summary of the Application: Indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Ethyl 3-cyano-1H-indole-6-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure that includes a cyano group and a carboxylate ester. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The presence of the indole core, which is a significant nitrogen-containing heterocycle, contributes to its biological activity and versatility in
- Oxidation: This process can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert the cyano group into an amine or other functional groups, often using lithium aluminum hydride or hydrogen gas with a catalyst.
- Substitution: Electrophilic substitution is common at the 2 and 3 positions of the indole ring, utilizing reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, indicating a rich chemistry associated with this compound .
Indole derivatives, including ethyl 3-cyano-1H-indole-6-carboxylate, exhibit a broad spectrum of biological activities. These include:
- Antiviral: Potential effects against various viral infections.
- Anticancer: Inducing apoptosis in cancer cells through various mechanisms.
- Anti-inflammatory: Reducing inflammation via modulation of inflammatory pathways.
- Antimicrobial: Effective against bacterial and fungal infections.
- Antidiabetic: Influencing glucose metabolism and insulin sensitivity.
The diverse biological activities are attributed to the ability of indole derivatives to interact with multiple biological targets, influencing various biochemical pathways .
The synthesis of ethyl 3-cyano-1H-indole-6-carboxylate typically involves constructing the indole ring followed by functionalization. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core.
Another synthetic route involves the reaction of cyanoacetic acid with indole derivatives under reflux conditions, yielding high yields of 3-cyanoacetyl indoles. Advanced methods may include microwave-assisted synthesis for improved efficiency and yield .
Ethyl 3-cyano-1H-indole-6-carboxylate has potential applications in:
- Pharmaceuticals: As a precursor for developing new drugs targeting various diseases due to its biological activities.
- Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
- Material Science: Potential use in developing new materials with unique properties due to its chemical reactivity.
Its versatility makes it an attractive compound for research and development in multiple scientific fields .
Studies on ethyl 3-cyano-1H-indole-6-carboxylate have shown it can bind with high affinity to various receptors, influencing cellular signaling pathways. This binding capability suggests potential therapeutic uses in modulating specific biological functions. The interactions may involve enzyme inhibition or activation, leading to changes in gene expression and cellular responses .
Several compounds share structural similarities with ethyl 3-cyano-1H-indole-6-carboxylate, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-cyanoindole-6-carboxylate | Methyl group instead of ethyl | Different solubility and reactivity profiles |
| Ethyl 2-cyanoindole-3-carboxylate | Cyano group at position 2 | Varying biological activity compared to position 3 |
| 3-Cyanoacetylindole | Acetyl group instead of carboxylate | Enhanced reactivity in acylation reactions |
These compounds highlight the uniqueness of ethyl 3-cyano-1H-indole-6-carboxylate through variations in functional groups and positions on the indole ring, affecting their chemical behavior and biological activity .








